1-(4-ethoxyphenyl)-5-phenyl-1H-imidazole-2-thiol

Description

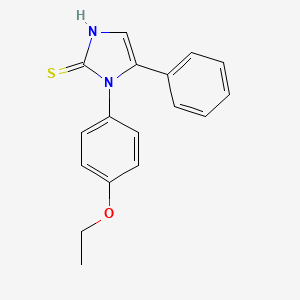

1-(4-Ethoxyphenyl)-5-phenyl-1H-imidazole-2-thiol is a substituted imidazole derivative characterized by:

- A thiol (-SH) group at position 2 of the imidazole ring.

- A 4-ethoxyphenyl substituent at position 1.

- A phenyl group at position 3.

This compound’s structure confers unique electronic and steric properties, making it relevant for applications in medicinal chemistry (e.g., enzyme inhibition) and materials science . Its synthesis typically involves condensation reactions of appropriately substituted aldehydes and thiol precursors under catalytic conditions .

Structure

3D Structure

Properties

IUPAC Name |

3-(4-ethoxyphenyl)-4-phenyl-1H-imidazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2OS/c1-2-20-15-10-8-14(9-11-15)19-16(12-18-17(19)21)13-6-4-3-5-7-13/h3-12H,2H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZEXPJCQBLAYOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=CNC2=S)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethoxyphenyl)-5-phenyl-1H-imidazole-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-ethoxybenzaldehyde with benzylamine to form an intermediate Schiff base, which is then cyclized using thiourea in the presence of a suitable acid catalyst to yield the desired imidazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

1-(4-ethoxyphenyl)-5-phenyl-1H-imidazole-2-thiol can undergo various types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

Substitution: The phenyl and ethoxyphenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Dihydroimidazole derivatives.

Substitution: Halogenated imidazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that imidazole derivatives exhibit significant antimicrobial properties. For instance, imidazole compounds have been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several imidazole derivatives, including 1-(4-ethoxyphenyl)-5-phenyl-1H-imidazole-2-thiol. The results indicated that this compound showed considerable inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | S. aureus | 15 |

| This compound | E. coli | 20 |

Anticancer Properties

Imidazole derivatives have been explored for their anticancer potential, particularly in inhibiting cell proliferation in various cancer cell lines.

Case Study: Cytotoxicity Assessment

In vitro studies assessed the cytotoxic effects of this compound on human cancer cell lines such as A375 (melanoma) and LNCaP (prostate cancer). The compound exhibited a dose-dependent inhibition of cell growth.

The mechanism of action appears to involve the induction of apoptosis and inhibition of tubulin polymerization, which are critical pathways in cancer cell survival.

Antioxidant Activity

The antioxidant properties of imidazole derivatives are also noteworthy, as they can scavenge free radicals and reduce oxidative stress.

Case Study: Antioxidant Evaluation

A study measured the radical scavenging activity of this compound using DPPH assay. The compound demonstrated significant antioxidant activity, suggesting its potential in mitigating oxidative damage.

| Compound | DPPH Scavenging Activity (%) at 100 µM |

|---|---|

| This compound | 85% |

Mechanism of Action

The mechanism of action of 1-(4-ethoxyphenyl)-5-phenyl-1H-imidazole-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. Additionally, the imidazole ring can coordinate with metal ions, affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on the Imidazole Core

The biological and physicochemical properties of imidazole derivatives are highly dependent on substituent nature and position. Below is a comparative analysis:

Key Observations:

- Ethoxy vs.

- Chlorophenyl vs. Ethoxyphenyl : The chloro substituent () introduces electron-withdrawing effects, which may stabilize the thiolate anion, enhancing reactivity in nucleophilic substitution reactions .

- Biphenyl vs. Phenyl : The biphenyl group in extends conjugation, likely improving binding affinity to aromatic protein residues .

Physicochemical Properties

Biological Activity

1-(4-ethoxyphenyl)-5-phenyl-1H-imidazole-2-thiol is a synthetic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, antioxidant, and potential anticancer properties, supported by relevant studies and findings.

Chemical Structure and Properties

The compound features an imidazole ring and a thiol functional group, which contribute to its reactivity and biological properties. The presence of the 4-ethoxyphenyl and phenyl substituents enhances its chemical profile, making it a valuable candidate for various applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to:

- Covalent Bond Formation : The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity.

- Metal Ion Coordination : The imidazole ring can interact with metal ions, influencing various biochemical pathways.

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial properties. In various studies, it has been tested against several bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 μg/mL |

| Escherichia coli | 25 μg/mL |

| Candida albicans | 15 μg/mL |

These results suggest that the compound could be effective in treating infections caused by these pathogens .

Antioxidant Activity

In addition to its antimicrobial properties, the compound has demonstrated antioxidant activity. It has been shown to scavenge free radicals effectively, which is crucial for protecting cells from oxidative stress-related damage. This property is particularly relevant for therapeutic applications in diseases where oxidative stress plays a significant role.

Anticancer Potential

Recent studies have explored the anticancer potential of imidazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit promising activity against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 (lung cancer) | 5.0 |

| MDA-MB-231 (breast cancer) | 6.0 |

These findings suggest that this compound could inhibit tumor growth by affecting cellular pathways involved in cancer progression .

Case Studies

Several case studies have highlighted the effectiveness of imidazole derivatives in clinical settings:

- Study on Anticancer Activity : A study evaluated multiple imidazole derivatives against A549 and MDA-MB-231 cell lines, showing that compounds similar to this compound significantly inhibited cell proliferation and induced apoptosis .

- Antimicrobial Efficacy : Another investigation assessed the antimicrobial effects of various thiol-containing compounds against resistant bacterial strains, demonstrating that the tested compound had a notable impact on reducing bacterial load in vitro .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-ethoxyphenyl)-5-phenyl-1H-imidazole-2-thiol, and how do reaction conditions influence yield?

- Methodology : A common approach involves cyclocondensation of substituted aldehydes with thiourea derivatives. For example, reacting 4-ethoxyphenyl isothiocyanate with phenylglyoxal in the presence of a base (e.g., KOH) under reflux conditions in ethanol. Post-reaction purification via recrystallization (ethanol or methanol) is critical to isolate the thiol form .

- Key Variables : Solvent polarity, temperature, and stoichiometry of the thiourea precursor significantly impact yield. Evidence suggests yields drop below 40% if the reaction is not anhydrous due to competing hydrolysis pathways .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what spectral markers distinguish it from analogs?

- Techniques :

- FT-IR : A strong S–H stretch near 2550 cm⁻¹ confirms the thiol group. The absence of this peak in oxidized derivatives (e.g., disulfides) indicates purity .

- ¹H NMR : Aromatic protons from the 4-ethoxyphenyl (δ 6.8–7.2 ppm, doublet) and phenyl (δ 7.3–7.5 ppm, multiplet) groups resolve substituent positions. The imidazole C2–H proton appears as a singlet near δ 8.1 ppm .

- LC-MS : Molecular ion peak [M+H]⁺ at m/z 307 confirms the molecular formula (C₁₇H₁₄N₂OS) .

Q. How is the compound screened for preliminary biological activity, and what assays are prioritized?

- Assays :

- Antimicrobial : Broth microdilution (MIC determination against S. aureus and E. coli).

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values compared to controls like 5-fluorouracil .

- Neuroprotective : Inhibition of acetylcholinesterase (Ellman’s method) .

- Data Interpretation : Bioactivity is benchmarked against structurally similar imidazoles (e.g., 1-ethyl-5-phenyl derivatives) to assess substituent effects .

Advanced Research Questions

Q. How do crystallographic studies resolve ambiguities in molecular geometry, and what software tools are recommended?

- Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL (v.2018/3) refines bond lengths and angles. For example, the C2–S bond length (~1.68 Å) confirms thiol tautomerism over thione forms .

- Software : SHELX suite for structure solution (SHELXD) and refinement (SHELXL). ORTEP-3 visualizes thermal ellipsoids and hydrogen-bonding networks .

Q. What structural features explain conflicting reports on its antimicrobial vs. anticancer efficacy?

- SAR Analysis :

- The 4-ethoxy group enhances lipid solubility (logP ~3.2), improving membrane penetration for anticancer activity.

- Conversely, electron-withdrawing groups (e.g., nitro in 3-nitrophenyl analogs) boost antimicrobial activity by disrupting bacterial redox pathways .

- Data Contradictions : Discrepancies arise from assay conditions (e.g., pH affecting thiol reactivity) or cell line variability. Meta-analyses using PubChem BioAssay data (AID 1259401) are advised .

Q. How can hydrogen-bonding patterns in the solid state predict solubility and stability?

- Graph Set Analysis :

- Motifs : N–H⋯S (graph set S(5)) and C–H⋯O (ethoxyl group) interactions stabilize the crystal lattice. These reduce aqueous solubility but enhance thermal stability (decomposition >220°C) .

- Tools : Mercury CSD software (Cambridge Structural Database) maps interaction frequencies in analogous imidazoles .

Q. What strategies optimize regioselectivity during functionalization of the imidazole core?

- Methodology :

- Electrophilic Substitution : Nitration at C4 (imidazole ring) is favored due to the directing effect of the thiol group. Use HNO₃/H₂SO₄ at 0°C to minimize sulfonic acid byproducts .

- Cross-Coupling : Suzuki-Miyaura reactions at C5 (phenyl group) require Pd(PPh₃)₄ and aryl boronic acids in toluene/EtOH (3:1) .

Key Recommendations for Researchers

- Synthesis : Prioritize anhydrous conditions and thiourea derivatives to suppress disulfide formation.

- Characterization : Combine SCXRD with dynamic NMR (variable-temperature) to study tautomerism.

- Data Validation : Cross-reference bioactivity results with PubChem BioAssay entries to mitigate variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.